4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Beschreibung

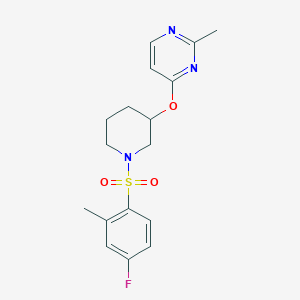

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a sulfonylpiperidine moiety. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) is substituted with a methyl group at position 2 and an oxy-piperidinyl-sulfonyl group at position 3. The sulfonyl group is further attached to a 4-fluoro-2-methylphenyl ring, introducing steric bulk and electronic modulation via the fluorine and methyl substituents.

The compound’s synthesis likely involves coupling a sulfonylpiperidine intermediate with a functionalized pyrimidine, as seen in analogous sulfonylpiperidine derivatives .

Eigenschaften

IUPAC Name |

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S/c1-12-10-14(18)5-6-16(12)25(22,23)21-9-3-4-15(11-21)24-17-7-8-19-13(2)20-17/h5-8,10,15H,3-4,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDZWVCKFSUVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the piperidine and sulfonyl groups. Common synthetic routes may include:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Group: This step may involve the reaction of the pyrimidine intermediate with a piperidine derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrimidine derivatives.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

N-(3,5-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8e) Core Structure: Oxadiazole-thio-propanamide linked to a sulfonylpiperidine. Substituents: 4-Methoxyphenyl (electron-donating group) on the sulfonylpiperidine.

This compound

- Core Structure : Pyrimidine linked to sulfonylpiperidine.

- Substituents : 4-Fluoro-2-methylphenyl (electron-withdrawing fluorine, steric methyl).

- Hypothetical Activity : Fluorine may enhance binding affinity to hydrophobic pockets in target proteins; methyl groups could improve metabolic stability.

Table 1: Comparative Analysis

Electronic and Steric Considerations

- Fluorine vs.

- Methyl Groups : The 2-methyl substituent on the phenyl ring in the target compound introduces steric hindrance, which may reduce off-target interactions but also limit solubility.

Pharmacokinetic Predictions

- Solubility : Both compounds likely exhibit moderate aqueous solubility due to sulfonamide polarity, but the target compound’s fluorine may slightly reduce solubility compared to 8e’s methoxy group.

- Metabolic Stability : The pyrimidine core in the target compound is less prone to oxidative metabolism than the oxadiazole-thio motif in 8e, suggesting longer half-life.

Research Implications and Limitations

While the target compound shares structural motifs with validated bioactive molecules, direct experimental data (e.g., IC₅₀, pharmacokinetic profiles) are unavailable. Structural comparisons rely on analogs like 8e and computational modeling. The SHELX software suite would be critical for resolving its crystal structure, enabling precise conformational analysis and docking studies.

Recommendations :

- Synthesize the compound and validate its activity against kinase or microbial targets.

- Conduct comparative crystallographic studies using SHELXL to assess binding mode differences with analogs.

Biologische Aktivität

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a complex organic compound with significant biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H20FN3O3S

- Molecular Weight : 365.4 g/mol

- CAS Number : 2034525-94-3

The structure features a pyrimidine ring substituted with a piperidine moiety that carries a sulfonyl group linked to a fluorinated aromatic ring, which is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific kinases and enzymes, which are crucial for cell proliferation and survival.

- Receptor Binding : It may act as a ligand for various receptors, influencing downstream signaling cascades that regulate cellular functions.

Biological Activities

Research indicates that this compound possesses several biological activities:

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 3.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 4.8 | Inhibition of migration |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 12 µg/mL | Bacteriostatic |

| S. aureus | 8 µg/mL | Bactericidal |

Case Studies

Recent studies have highlighted the efficacy of this compound in experimental models:

- Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound inhibited the growth of A549 lung cancer cells by promoting apoptosis through caspase activation pathways .

- Antibacterial Efficacy : In vitro tests conducted on E. coli and S. aureus revealed that the compound significantly reduced bacterial viability, suggesting its potential as a new antibiotic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.